molecular formula C13H18N2O B613827 Eseroline CAS No. 469-22-7

Eseroline

Cat. No. B613827
CAS RN: 469-22-7
M. Wt: 218.29 g/mol
InChI Key: HKGWQUVGHPDEBZ-OLZOCXBDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Eseroline is a naturally occurring alkaloid that has received significant attention in scientific research due to its potential therapeutic applications. It is a member of the isoquinoline family of alkaloids and is found in various plants, including Eschscholzia californica (California poppy) and Corydalis yanhusuo. Eseroline has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.

Scientific Research Applications

  • Opiate-like Actions : Eseroline exhibits opiate-like activities. It has been shown to depress twitch responses in guinea pig ileum preparations and induce naloxone-antagonizable analgesia and catalepsy in rats. This suggests potential applications in pain management and neurological research (Jhamandas, Elliott, & Sutak, 1981).

  • Antinociceptive Agent : Eseroline demonstrates stronger antinociceptive action than morphine in tests, with rapid onset and significant inhibition of electrically evoked twitches in mouse vas deferens and guinea-pig ileum. This positions eseroline as a potent candidate for pain relief research (Bartolini, Renzi, Galli, Aiello, & Bartolini, 1981).

  • Neuronal Cell Death : Studies on neuronal cell culture systems showed that eseroline can induce neuronal cell death, highlighting a potential toxicological aspect of eseroline that is crucial for understanding its pharmacological limitations (Somani, Kutty, & Krishna, 1990).

  • Effects on Nociceptive Neurons : Eseroline suppresses the nociceptive responses of neurons in the thalamus of anesthetized rats, an effect which starts rapidly after administration. This further supports its potential use in pain and sensory perception studies (Braga, Tiengo, Biella, Dall'oglio, & Fraschini, 1984).

  • Inhibition of Acetylcholinesterase : Eseroline is a competitive inhibitor of acetylcholinesterase, with its action being rapidly reversible. This suggests potential uses in studies related to enzyme inhibition and neurochemistry (Galli, Renzi, Grazzini, Bartolini, Aiello-Malmberg, & Bartolini, 1982).

  • Morphine-like Effects : Research indicates that eseroline has morphine-like effects, with analgesic effects detectable in the rat hot plate test and antagonized by naloxone. This aligns eseroline with opiate receptor agonist properties (Fürst, Friedmann, Bartolini, Bartolini, Aiello-Malmberg, Galli, Somogyi, & Knoll, 1982).

  • Effects on Dorsal Horn Neurons : Eseroline administration results in the suppression of neuronal responses to C-fiber-related afferents in rats, suggesting potential applications in understanding spinal cord and pain mechanisms (Braga, Biella, Fraschini, & Tiengo, 1986).

  • Protection Against Poisoning : Eseroline has been studied for its protective action against poisoning by cholinesterase inhibitors, highlighting its potential application in toxicology and therapeutic interventions (Galli, Aiello, Renzi, & Bartolini, 1985).

  • Stability and Degradation : The stability of eseroline under various conditions was studied, important for understanding its pharmacokinetic properties (Yang, Wilken, & Clark, 1987).

properties

IUPAC Name

(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-13-6-7-14(2)12(13)15(3)11-5-4-9(16)8-10(11)13/h4-5,8,12,16H,6-7H2,1-3H3/t12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKGWQUVGHPDEBZ-OLZOCXBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCN(C1N(C3=C2C=C(C=C3)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30891448
Record name Eseroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30891448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eseroline

CAS RN

469-22-7
Record name Eseroline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=469-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eseroline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000469227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eseroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30891448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ESEROLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q22H41O18D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
S Fürst, T Friedmann, A Bartolini, R Bartolini… - European Journal of …, 1982 - Elsevier
… The antinociceptive effect of eseroline given sc and intracerebraily could be … with eseroline and morphine were found to be equal, suggesting an effect on similar receptors. Eseroline …
Number of citations: 41 www.sciencedirect.com
PL Julian, J Pikl - Journal of the American Chemical Society, 1935 - ACS Publications
… /eseroline (VIII) was effected smoothly by gently boiling its petroleum ether solution in which anhydrous aluminum chloride was suspended. The /-eseroline … of /-eseroline into Z-physostig…
Number of citations: 122 pubs.acs.org
A Galli, G Renzi, E Grazzini, R Bartolini… - Biochemical …, 1982 - Elsevier
… However, since we have recently found [5,7,8] that eseroline possesses strong opioid-like … eseroline and morphine [5,16]. In this study, while we confirm the inactivity of eseroline on …
Number of citations: 30 www.sciencedirect.com
SM Somani, RK Kutty, G Krishna - Toxicology and applied pharmacology, 1990 - Elsevier
… most resistant cell type to eseroline toxicity. The concentrations of eseroline needed for 50% … The concentrations of eseroline needed to obtain similar responses in C6 and ARL-15 cells …
Number of citations: 25 www.sciencedirect.com
B Schonenberger, AE Jacobson, A Brossi… - Journal of Medicinal …, 1986 - ACS Publications
… trations of eseroline is twice as great with (-)- as with (-f)-eseroline. … that (+)-eseroline should act as an antagonist of (-)-eseroline, a … by (-)-eseroline is diminished by (+)-eseroline at all …
Number of citations: 12 pubs.acs.org
E Stedman, G Barger - Journal of the Chemical Society, Transactions, 1925 - pubs.rsc.org
… ’hole and hence of physostigmine, which are respectively the ethyl ether and methylcarbamido-derivative of eseroline. The presence in eseroline of the grouping I has been …
Number of citations: 113 pubs.rsc.org
K Jhamandas, J Elliott, M Sutak - Canadian Journal of …, 1981 - cdnsciencepub.com
… 1978) that eseroline increases pentobarbital hypnosis and decreases body … if eseroline has morphinomimeticc action in pharmacological tests, we havc evaluated the action of eseroline …
Number of citations: 6 cdnsciencepub.com
B Robinson - The Calabar Bean and its Alkaloids: From Magic, via …, 2023 - Springer
… 13 H 17 N 2 , in which case l-eseroline would be an alcoholic compound C 13 H 17 N 2 ·OH (Salway 1912b). In fact l-eseroline was ultimately found to be a phenolic monoacidic tertiary …
Number of citations: 0 link.springer.com
B Robinson - Journal of the Chemical Society (Resumed), 1965 - pubs.rsc.org
(-)-ESERAMINE is one of the minor alkaloids of Physostigrna venefzosunt seeds (Calabar beans) and was first isolated in 1893 when a molecular formula C,, H,, N, O, was determined …
Number of citations: 10 pubs.rsc.org
QS Yu, JR Atack, SI Rapoport… - Journal of medicinal …, 1988 - ACS Publications
… Since the carbamoyl group in Phy is required for anticholinesterase action19 and since (-)-eseroline inhibited AChE from electric eel about 400 times less than (-)-Phy,20 we considered …
Number of citations: 36 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.